molecular formula C19H32S B12654847 Dodecyltoluene-alpha-thiol CAS No. 27043-31-8

Dodecyltoluene-alpha-thiol

Cat. No.: B12654847
CAS No.: 27043-31-8
M. Wt: 292.5 g/mol
InChI Key: WQMGTTZOKQFQJE-UHFFFAOYSA-N
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Description

Dodecyltoluene-alpha-thiol is an organosulfur compound with the chemical formula C19H32S and a molecular weight of 292.52 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to a dodecyltoluene structure. Thiols are known for their distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyltoluene-alpha-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction (SN2) of an alkyl halide with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the reaction of acrylamides with sulfur, leading to the formation of polysulfides, which can be sequentially reduced to produce thiols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials such as alkyl halides and thiourea. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Dodecyltoluene-alpha-thiol undergoes several types of chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) under mild oxidizing conditions.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides (R-X) are commonly used in nucleophilic substitution reactions with thiols.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R)

    Reduction: Thiols (R-SH)

    Substitution: Thioethers (R-S-R’)

Comparison with Similar Compounds

Dodecyltoluene-alpha-thiol can be compared with other similar compounds, such as:

    Benzyl mercaptan (C7H8S): A simpler aromatic thiol with a benzyl group.

    Thiophenol (C6H5SH): An aromatic thiol with a phenyl group.

    Dodecyl mercaptan (C12H26S): An aliphatic thiol with a dodecyl group.

Uniqueness: this compound is unique due to its combination of an aromatic toluene ring and a long aliphatic dodecyl chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, including organic synthesis, materials science, and biological research .

Properties

CAS No.

27043-31-8

Molecular Formula

C19H32S

Molecular Weight

292.5 g/mol

IUPAC Name

1-phenyltridecane-1-thiol

InChI

InChI=1S/C19H32S/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16,19-20H,2-10,14,17H2,1H3

InChI Key

WQMGTTZOKQFQJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C1=CC=CC=C1)S

Origin of Product

United States

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